molecular formula C19H21NO4 B557546 Fmoc-L-allo-threoninol CAS No. 252049-03-9

Fmoc-L-allo-threoninol

Cat. No. B557546
M. Wt: 327.4 g/mol
InChI Key: YOKDHMTZJSRRIQ-KPZWWZAWSA-N
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Description

Fmoc-L-allo-threoninol is a derivative used in the synthesis of phosphothreonine peptides by the Fmoc SPPS global phosphorylation methodology . It is commonly used as an amino acid building block in peptide synthesis . The molecule contains a total of 47 bonds, including 26 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, and various ring structures . The chemical formula of Fmoc-L-allo-threoninol is C19H21NO4 .


Synthesis Analysis

Fmoc-L-allo-threoninol can be synthesized from N-(9-Fluorenylmethoxycarbonyloxy)succinimide and d-threoninol . The reaction conditions involve the use of sodium hydrogencarbonate in water and acetone at 20 degrees Celsius for 12 hours .


Molecular Structure Analysis

The Fmoc-L-allo-threoninol molecule contains a total of 45 atoms, including 21 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains 1 (thio-) carbamate (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .


Chemical Reactions Analysis

Fmoc-L-allo-threoninol, like other Fmoc compounds, is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .

Scientific Research Applications

Improved Synthesis Techniques

Researchers have developed improved synthesis methods for protected d-allothreonine derivatives, including Fmoc-d-alloThr(tBu)-OH, from l-threonine. This process involves epimerization and chemoselective deprotection, highlighting the versatility of Fmoc-L-allo-threoninol in peptide synthesis and modifications (Kikuchi & Konno, 2013).

Carbonylated Peptides Synthesis

The development of methods for the solid-phase synthesis of carbonylated peptides using derivatives of unnatural amino acids demonstrates another application. This approach enables the synthesis of peptides containing oxidatively modified residues, which are relevant for studying diseases related to oxidative stress (Waliczek, Kijewska, Stefanowicz, & Szewczuk, 2015).

Glycosylated Peptide Synthesis

The synthesis of Fmoc-threonine units carrying core O-linked sugar with acid-sensitive protecting groups showcases the utility of Fmoc-L-allo-threoninol derivatives in glycopeptide synthesis. This technique allows for efficient assembly and one-step deprotection, facilitating the synthesis of glycosylated peptide thioesters (Asahina, Fujimoto, Suzuki, & Hojo, 2015).

Enzyme-catalyzed Hydrolysis and Self-assembly

The exploitation of enzyme-catalyzed reactions to control molecular self-assembly under physiological conditions demonstrates the innovative application of Fmoc-peptide derivatives. This method allows for the conversion of non-assembling precursors into self-assembly building blocks, leading to the formation of defined peptide nanotubes with tunable dimensions (Das, Collins, & Ulijn, 2008).

Functional Material Fabrication

Fmoc-modified amino acids and short peptides serve as simple, bio-inspired building blocks for the fabrication of functional materials. These compounds, thanks to the hydrophobicity and aromaticity of the Fmoc moiety, exhibit self-assembly features that are useful in various applications, including bio-templating, drug delivery, and the development of therapeutic agents (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Safety And Hazards

When handling Fmoc-L-allo-threoninol, personal protective equipment/face protection should be worn. Ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKDHMTZJSRRIQ-KPZWWZAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426524
Record name (9H-Fluoren-9-yl)methyl [(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-allo-threoninol

CAS RN

252049-03-9
Record name (9H-Fluoren-9-yl)methyl [(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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